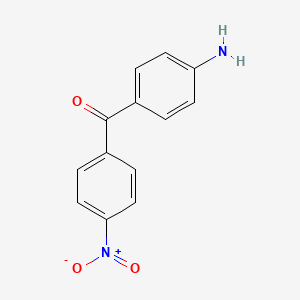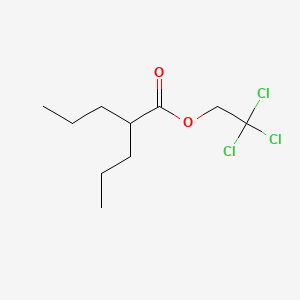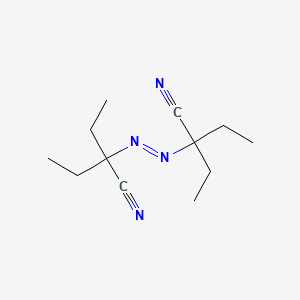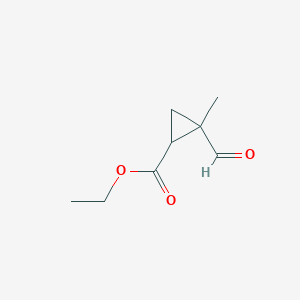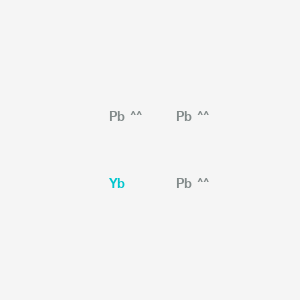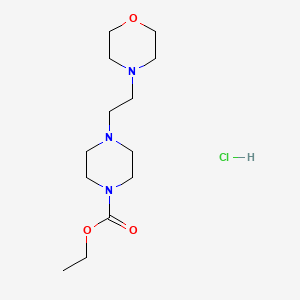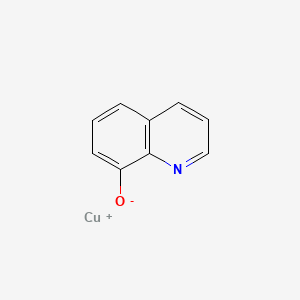
(8-Quinolinolato-N1,O8)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Quinolinolato-N1,O8)copper, also known as copper 8-quinolinolate, is a coordination compound where copper is chelated by 8-quinolinol. This compound is known for its stability and has been widely studied for its various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Quinolinolato-N1,O8)copper typically involves the reaction of copper salts with 8-quinolinol in an appropriate solvent. One common method is to dissolve copper(II) sulfate in water and then add 8-quinolinol dissolved in ethanol. The reaction mixture is stirred, and the product precipitates out as a solid, which is then filtered and dried.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (8-Quinolinolato-N1,O8)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different copper oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligand (8-quinolinol) can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various ligands can be introduced in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
(8-Quinolinolato-N1,O8)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of antifouling paints and wood preservatives due to its biocidal properties.
Mechanism of Action
The mechanism by which (8-Quinolinolato-N1,O8)copper exerts its effects involves the interaction of the copper ion with biological molecules. The copper ion can generate reactive oxygen species, leading to oxidative stress in microbial cells, which results in cell death. In therapeutic applications, the compound may interact with specific molecular targets, disrupting cellular processes and leading to the desired therapeutic effect.
Comparison with Similar Compounds
- Copper 8-hydroxyquinolate
- Copper bis(8-quinolinolato)
- Copper oxinate
Comparison: (8-Quinolinolato-N1,O8)copper is unique due to its specific coordination with 8-quinolinol, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different stability, solubility, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
24559-43-1 |
|---|---|
Molecular Formula |
C9H6CuNO |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
copper(1+);quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 |
InChI Key |
YXIMXYHPMWLZJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


